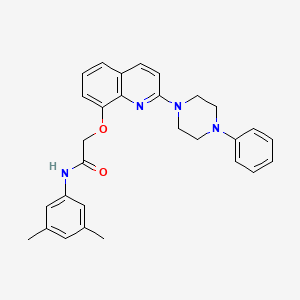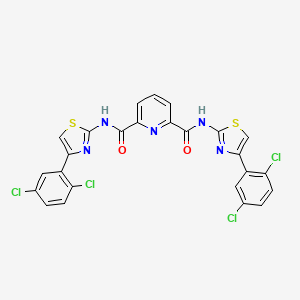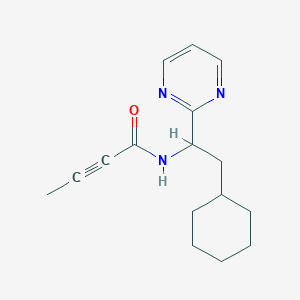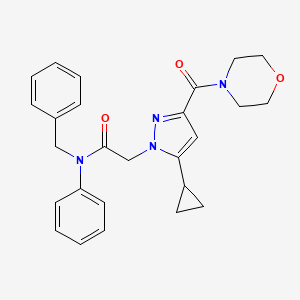![molecular formula C24H23N7O B2890719 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide CAS No. 1797331-79-3](/img/structure/B2890719.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide is a complex organic compound featuring a triazole ring, a pyrimidine ring, and a piperidine carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,4-triazole ring.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized via a Biginelli reaction, involving the condensation of a β-keto ester, an aldehyde, and urea.
Coupling Reactions: The triazole and pyrimidine intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine ring and its subsequent functionalization to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the triazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine or triazole rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving specific biological targets such as enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, especially those involving the triazole and pyrimidine moieties.
Chemical Biology: It serves as a tool for understanding the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings are known to participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target proteins. The piperidine carboxamide moiety may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(6-(1H-1,2,3-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-phenylpiperidine-4-carboxamide
- 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Uniqueness: 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyrimidine rings allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-([1,1’-biphenyl]-2-yl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-(2-phenylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c32-24(29-21-9-5-4-8-20(21)18-6-2-1-3-7-18)19-10-12-30(13-11-19)22-14-23(27-16-26-22)31-17-25-15-28-31/h1-9,14-17,19H,10-13H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLPCQARWVDORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2890639.png)
![3-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2890640.png)
![6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2890641.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2890644.png)
![ethyl 1-(2-chlorophenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2890645.png)

![1-[1-(4-chlorophenyl)cyclopentanecarbonyl]-4-cyclopropylidenepiperidine](/img/structure/B2890649.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)

![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)
